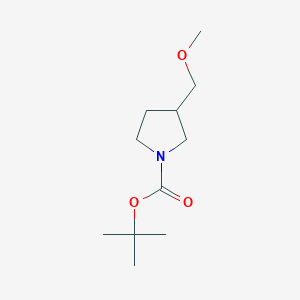

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-6-5-9(7-12)8-14-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKCRLKIAGDYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a building block for the development of pharmaceutical drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Substituent : 3-hydroxymethyl (vs. methoxymethyl in the target compound).

- Molecular Weight : 201.26 g/mol (vs. 215.29 g/mol for the target compound) .

tert-Butyl 3-phenylpyrrolidine-1-carboxylate

- Substituent : 3-phenyl (aromatic vs. methoxymethyl).

- Key Differences : The phenyl group introduces π-π stacking interactions and greater steric bulk, which may enhance binding to aromatic protein pockets but reduce synthetic yields due to steric hindrance .

tert-Butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Physicochemical Properties

Lipophilicity and Solubility

- Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group increases logP (lipophilicity) by ~0.5–1.0 units compared to hydroxymethyl, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs (e.g., 3-phenylpyrrolidine) exhibit higher melting points and crystallinity due to π-π stacking, whereas methoxymethyl derivatives are typically oils or low-melting solids .

NMR Spectral Data

- Methoxymethyl Group : Protons appear as a singlet (~δ 3.3–3.4 ppm for OCH3) and a multiplet (~δ 3.5–3.7 ppm for CH2O) in ¹H NMR, distinct from hydroxymethyl (δ 1.5–2.0 ppm for OH, broad) .

- Boc Group : Characteristic tert-butyl signals at δ 1.4 ppm (9H, s) and carbonyl at ~δ 155–160 ppm in ¹³C NMR across all analogs .

Biological Activity

tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring, a tert-butyl group, and a methoxymethyl substituent. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It can act as either an inhibitor or activator , depending on the specific molecular context. The mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their activity.

- Protein-Ligand Interactions : It may modulate the binding affinity of ligands to their respective proteins, impacting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, including multidrug-resistant bacteria.

- Enzyme Modulation : It has been employed in studies focused on enzyme mechanisms, particularly those related to metabolic pathways.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.5 μg/mL |

| Escherichia coli | 1 μg/mL |

| Klebsiella pneumoniae | 2 μg/mL |

Study 2: Enzyme Interaction

In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. It showed competitive inhibition characteristics with an IC50 value in the low micromolar range.

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | 2.5 μM | Competitive |

| Dipeptidyl peptidase IV | 5.0 μM | Non-competitive |

Applications in Research

The compound's ability to modulate enzyme activity makes it valuable in various research applications:

- Drug Development : Investigated as a lead compound for developing new antibiotics and enzyme inhibitors.

- Biochemical Studies : Utilized in studies examining enzyme mechanisms and protein interactions.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate?

The compound is synthesized via multi-step routes involving pyrrolidine ring functionalization. Key steps include:

- Nucleophilic substitution : Reacting pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., NaH in THF at 0°C) to introduce the tert-butyl ester .

- Methoxymethylation : Using methoxymethyl halides or sulfonates in the presence of a base (e.g., DBU) to install the methoxymethyl group at the pyrrolidine C3 position .

- Protection/deprotection strategies : Temporary protection of reactive groups (e.g., amines) with Boc groups to ensure regioselectivity .

Q. How is the compound purified post-synthesis?

Purification methods include:

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for isolating intermediates .

- Crystallization : Using solvents like dichloromethane/hexane to obtain high-purity crystals .

- Distillation : For volatile by-products, particularly in large-scale syntheses .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxymethyl CHO signal at ~3.3 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) groups .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for higher yields?

- Catalyst selection : Pd(PPh) or Pd(dba) for Suzuki-Miyaura couplings with aryl halides, using CsCO as a base in dioxane at 80–100°C .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .

- Additives : Molecular sieves or TBAB (tetrabutylammonium bromide) to stabilize reactive intermediates .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Fluorophenyl vs. methoxymethyl groups : Fluorophenyl derivatives (e.g., ) show enhanced receptor binding due to hydrophobic and electronic effects, whereas methoxymethyl groups improve solubility .

- Stereochemistry : (R)-configured pyrrolidines () exhibit higher enzyme inhibition due to better fit in chiral active sites .

- Trifluoromethyl groups : Increase metabolic stability in drug candidates by resisting oxidative degradation .

Q. How to resolve contradictions in reported reaction yields or biological data?

- Parameter standardization : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .

- Control experiments : Test for moisture sensitivity (e.g., Boc group stability under acidic/basic conditions) .

- Meta-analysis : Compare crystallographic data (e.g., X-ray structures) to confirm substituent orientation and reactivity .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

- Protecting groups : Use Boc or Fmoc groups to block the pyrrolidine nitrogen during methoxymethylation .

- Low-temperature conditions : Reduce elimination byproducts (e.g., alkenes) during alkylation steps .

- Chelating agents : Add EDTA to sequester metal impurities that catalyze undesired oxidations .

Q. How to design derivatives for enhanced pharmacokinetic properties?

- Bioisosteric replacement : Substitute methoxymethyl with pyridyloxy groups () to improve blood-brain barrier penetration .

- Prodrug strategies : Convert the tert-butyl ester to a phosphate ester for increased aqueous solubility .

- SAR studies : Correlate substituent electronic parameters (Hammett σ values) with in vitro activity to guide optimization .

Methodological Notes

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., PubChem data) to confirm assignments .

- Reaction scaling : Transition from batch to flow chemistry () for improved reproducibility in multi-gram syntheses .

- Contradiction analysis : Use multivariate statistical tools (e.g., PCA) to deconvolute factors affecting biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.